molecular formula C6H4ClN3 B11919349 6-Chloro-3-methylpyrazine-2-carbonitrile

6-Chloro-3-methylpyrazine-2-carbonitrile

Cat. No.: B11919349
M. Wt: 153.57 g/mol
InChI Key: VPEZQWFSVDNBAA-UHFFFAOYSA-N
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Description

6-Chloro-3-methylpyrazine-2-carbonitrile (C₆H₄ClN₃) is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at the 6th position, a methyl group at the 3rd position, and a nitrile group at the 2nd position. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and agrochemical research.

Properties

Molecular Formula

C6H4ClN3

Molecular Weight

153.57 g/mol

IUPAC Name

6-chloro-3-methylpyrazine-2-carbonitrile

InChI

InChI=1S/C6H4ClN3/c1-4-5(2-8)10-6(7)3-9-4/h3H,1H3

InChI Key

VPEZQWFSVDNBAA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N=C1C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methylpyrazine-2-carbonitrile typically involves the chlorination of 3-methylpyrazine-2-carbonitrile. One common method includes the reaction of 3-methylpyrazine-2-carbonitrile with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

3-methylpyrazine-2-carbonitrile+SOCl26-Chloro-3-methylpyrazine-2-carbonitrile+SO2+HCl\text{3-methylpyrazine-2-carbonitrile} + \text{SOCl}_2 \rightarrow \text{6-Chloro-3-methylpyrazine-2-carbonitrile} + \text{SO}_2 + \text{HCl} 3-methylpyrazine-2-carbonitrile+SOCl2​→6-Chloro-3-methylpyrazine-2-carbonitrile+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of 6-Chloro-3-methylpyrazine-2-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Major Products

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has demonstrated that derivatives of 6-chloro-3-methylpyrazine-2-carbonitrile exhibit promising antimicrobial properties. A study focusing on substituted N-benzyl-3-chloropyrazine-2-carboxamides found that certain derivatives showed notable activity against Mycobacterium tuberculosis and other clinically significant strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The compound's structural characteristics contribute to its efficacy, with modifications enhancing its antibacterial activity.

Synthesis of Active Pharmaceutical Ingredients
6-Chloro-3-methylpyrazine-2-carbonitrile serves as a critical intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the preparation of antiviral agents like Favipiravir, which has shown effectiveness against influenza and SARS-CoV-2 . The synthesis process often involves chlorination steps that enhance the yield and purity of the desired products.

Agricultural Applications

Pesticide Development
The compound has been explored for its potential use in developing new pesticides. Its derivatives have shown effectiveness against various agricultural pests, making them suitable candidates for further research in agrochemical formulations. The incorporation of pyrazine derivatives into pesticide chemistry can lead to enhanced efficacy and reduced environmental impact due to their targeted action mechanisms.

Chemical Synthesis and Research

Intermediate in Synthetic Pathways
6-Chloro-3-methylpyrazine-2-carbonitrile is frequently used as an intermediate in synthetic organic chemistry. Its ability to undergo various chemical transformations makes it a valuable building block for synthesizing more complex molecules, including other nitrogen-containing heterocycles . This versatility is crucial for researchers aiming to develop novel compounds with specific biological activities.

Case Studies

Case Study 1: Antibacterial Activity Assessment
In a series of experiments, compounds derived from 6-chloro-3-methylpyrazine-2-carbonitrile were tested against multiple bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 7.81 μM against S. aureus, highlighting their potential as effective antibacterial agents .

Case Study 2: Synthesis of Antiviral Agents
A detailed study on the synthesis of antiviral agents using 6-chloro-3-methylpyrazine-2-carbonitrile as a precursor revealed optimized methods that improved yield while minimizing by-products. This research emphasized the compound's role in facilitating the development of cost-effective antiviral medications .

Tables

Application Area Details
Pharmaceuticals Antimicrobial activity against mycobacterial strains; synthesis of antiviral agents
Agriculture Potential use in pesticide development; effectiveness against agricultural pests
Chemical Synthesis Intermediate for synthesizing complex nitrogen-containing compounds

Mechanism of Action

The mechanism of action of 6-Chloro-3-methylpyrazine-2-carbonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitrile group may play a role in binding to active sites, while the chlorine and methyl groups contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Structural Analogues in the Pyrazine Family

Pyrazine derivatives are widely studied for their pharmacological and chemical versatility. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrazine Derivatives
Compound Name Substituents Key Features Biological/Chemical Relevance
6-Chloro-3-methylpyrazine-2-carbonitrile 6-Cl, 3-CH₃, 2-CN Compact structure with balanced steric and electronic effects Potential as a bioactive intermediate
5-Chloro-3-methylpyrazine-2-carbonitrile 5-Cl, 3-CH₃, 2-CN Chlorine at position 5 alters electron distribution Enhanced reactivity in nucleophilic substitutions
3-Chloro-5,6-diphenylpyrazine-2-carbonitrile 3-Cl, 5/6-Ph, 2-CN Bulky phenyl groups increase steric hindrance Applications in catalysis or materials science
6-Chloropyrazine-2-carbonyl chloride 6-Cl, 2-COCl Reactive acyl chloride group enables peptide coupling Precursor for bioactive amides
5-Chloro-6-methyl-2-pyrazinecarbonitrile 5-Cl, 6-CH₃, 2-CN Methyl and chlorine adjacently may hinder planar conformation Specialized agrochemical applications
Key Observations:
  • Substituent Positioning : The placement of chlorine and methyl groups significantly influences reactivity. For example, 5-Chloro-3-methylpyrazine-2-carbonitrile exhibits distinct electronic effects compared to the 6-chloro isomer due to altered resonance stabilization.
  • Steric Effects : Bulky groups (e.g., phenyl in 3-Chloro-5,6-diphenylpyrazine-2-carbonitrile ) reduce reactivity in sterically demanding reactions but enhance selectivity in binding interactions.
  • Functional Group Interplay : The nitrile group (–CN) in all compounds enhances dipole interactions, while carbonyl chloride (–COCl) in 6-Chloropyrazine-2-carbonyl chloride increases electrophilicity.

Comparison with Pyridine Derivatives

Pyridine-based analogues, though structurally distinct, share functional group similarities:

Table 2: Pyridine-Based Analogues
Compound Name Substituents Key Features
6-Chloro-5-methylpyridine-2-carbonitrile 6-Cl, 5-CH₃, 2-CN Pyridine ring with reduced aromaticity compared to pyrazine
2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile 2-Cl, 6-NHNH₂, 4-CH₃, 3-CN Hydrazinyl group enables chelation and coordination chemistry
Key Observations:
  • Aromaticity and Reactivity : Pyrazine derivatives (e.g., 6-Chloro-3-methylpyrazine-2-carbonitrile) exhibit lower electron density due to two nitrogen atoms, enhancing susceptibility to electrophilic attacks compared to pyridines .
  • Functional Group Diversity : The hydrazinyl group in 2-Chloro-6-hydrazinyl-4-methylpyridine-3-carbonitrile introduces redox activity, absent in nitrile-only pyrazines.

Biological Activity

6-Chloro-3-methylpyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The chemical structure of 6-Chloro-3-methylpyrazine-2-carbonitrile can be represented as follows:

C7H6ClN3\text{C}_7\text{H}_6\text{ClN}_3

This structure indicates the presence of a chlorinated pyrazine ring with a nitrile functional group, which is crucial for its biological activity.

Antimicrobial Properties

Research has indicated that 6-Chloro-3-methylpyrazine-2-carbonitrile exhibits significant antimicrobial activity . It has been shown to inhibit the growth of various bacterial strains, making it a candidate for development into antimicrobial agents. The mechanism involves disruption of microbial cell processes, potentially through interference with metal ion chelation, similar to other compounds in its class.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes, which is critical in various therapeutic applications. For instance, it may act as an inhibitor of certain drug-metabolizing enzymes, thereby affecting drug metabolism and efficacy. Such interactions could be beneficial in enhancing the therapeutic effects of co-administered drugs .

The biological activity of 6-Chloro-3-methylpyrazine-2-carbonitrile can be attributed to several mechanisms:

  • Metal Ion Chelation : Similar to quinoline derivatives, this compound may chelate metal ions essential for microbial growth, leading to microbial death.
  • Enzyme Interaction : By inhibiting key enzymes involved in metabolic pathways, it can alter cellular processes in target organisms.
  • Receptor Modulation : There is potential for this compound to act on specific receptors, influencing cellular signaling pathways relevant to various diseases .

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various pyrazine derivatives, 6-Chloro-3-methylpyrazine-2-carbonitrile was found to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong potency compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64

These results suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Enzyme Inhibition Study

Another study focused on the enzyme-inhibitory effects of 6-Chloro-3-methylpyrazine-2-carbonitrile on cytochrome P450 enzymes. The compound demonstrated significant inhibition with an IC50 value indicating its potential as a modulator of drug metabolism.

EnzymeIC50 (µM)
CYP1A210
CYP2D615
CYP3A420

These findings highlight the relevance of this compound in pharmacological contexts where enzyme modulation is critical .

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